1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine
Description
1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine is a tricyclic compound featuring a fused benzene and indole ring system with a partially saturated bicyclic structure. Its core scaffold is characterized by a tetrahydrobenzo[cd]indole backbone and a primary amine group at the 4-position. This structure serves as a critical pharmacophore in several bioactive molecules, particularly in psychedelic tryptamine derivatives and serotonin receptor modulators. For example, its derivative N,N-diethyl-3-(methyl(1,3,4,5-tetrahydrobenzo[cd]indol-4-yl)amino)propanamide (NDTDI) acts as a serotonin receptor antagonist with psychedelic effects akin to LSD . However, the parent amine itself remains understudied in terms of pharmacological and toxicological properties.
Properties
IUPAC Name |
1,3,4,5-tetrahydrobenzo[cd]indol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-9-4-7-2-1-3-10-11(7)8(5-9)6-13-10/h1-3,6,9,13H,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTWSZJFCLJZJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CNC3=CC=CC1=C23)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20999149 | |
| Record name | 1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20999149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77963-70-3 | |
| Record name | RU 27849 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077963703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20999149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of RU 27849 involves several steps. One common method includes the reaction of appropriate precursors under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and often tailored to achieve high purity and yield. Industrial production methods may involve the use of advanced techniques such as nanometer material-supported ruthenium catalysts, which have unique properties under mild conditions .
Chemical Reactions Analysis
RU 27849 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions .
Scientific Research Applications
Serotonin Receptor Interaction
1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine has been identified as a potential antagonist at serotonin receptor subtypes 1 and 2 (5-HT1 and 5-HT2). This interaction suggests its utility in treating conditions related to serotonin dysregulation, such as anxiety and depression. Molecular docking studies indicate that it may bind similarly to known modulators like lysergic acid diethylamide (LSD), influencing neurotransmission pathways critical for mood regulation.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antibacterial properties. For instance, certain synthesized derivatives have shown significant activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Antiviral Properties
Indole derivatives, including 1,3,4,5-tetrahydrobenzo[cd]indol-4-amine, have demonstrated antiviral activity. The reactivity of this compound's functional groups enhances its efficacy against viral infections by targeting specific viral mechanisms.
Synthesis of Complex Molecules
As a key building block in synthetic chemistry, 1,3,4,5-tetrahydrobenzo[cd]indol-4-amine serves as a precursor for more complex molecules with potential therapeutic applications. Its structural relationship to various biologically active indoles makes it a valuable compound in drug development.
Antiproliferative Effects
Recent studies have highlighted the compound's antiproliferative effects in cancer cell lines. For example, one derivative showed an IC50 value of approximately 10 nM against several cancer cell lines in the NCI-60 panel. This suggests that it could be developed into an effective anticancer agent .
| Compound | IC50 (nM) | Cancer Type |
|---|---|---|
| Compound 4 | ~10 | Various (NCI-60 panel) |
| Lead Compound 1 | ~60 | Various (NCI-60 panel) |
In Vivo Studies
In vivo studies using xenograft models have demonstrated that certain derivatives of 1,3,4,5-tetrahydrobenzo[cd]indol-4-amine exhibit significant antitumor effects. For instance, one study administered a derivative at a dose of 75 mg/kg three times a week and observed moderate weight loss alongside statistically significant tumor reduction compared to control groups .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of 1,3,4,5-tetrahydrobenzo[cd]indol-4-amine for various receptors. These studies are crucial for understanding the compound's mechanism of action and guiding future drug design efforts aimed at enhancing its therapeutic efficacy .
Mechanism of Action
The mechanism of action of RU 27849 involves its binding to tryptamine recognition sites. This binding affects the molecular targets and pathways involved in various biological processes. The compound interacts with specific receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways are still under investigation, but it is known to have significant effects on neurotransmitter systems .
Comparison with Similar Compounds
Core Structural Variations
The following table summarizes key structural differences between 1,3,4,5-tetrahydrobenzo[cd]indol-4-amine and its analogs:
| Compound Name | Core Structure | Substituents/Modifications | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| 1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine | Tetrahydrobenzo[cd]indole | Primary amine at 4-position | C₁₁H₁₂N₂ | 172.23 |
| 1-Ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine | Tetrahydroindole | Ethyl at 1-position, methyl at 2-position | C₁₁H₁₈N₂ | 178.28 |
| (6-Chloro-2,3,4,9-tetrahydrothiopyrano[2,3-b]indol-4-yl)methanamine | Thiopyranoindole | Chlorine at 6-position, thiopyrano ring | C₁₂H₁₃ClN₂S | 276.76 |
| LY 293284 (1-[(4R)-4-(dipropylamino)-1,3,4,5-tetrahydrobenzo[cd]indol-6-yl]ethanone) | Tetrahydrobenzo[cd]indole | Dipropylamino at 4-position, ethanone at 6-position | C₁₉H₂₆N₂O | 298.43 |
Key Observations :
- Ring Saturation : The degree of saturation varies. For instance, 1-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine () has a simpler tetrahydroindole structure, lacking the fused benzene ring present in the target compound.
- Substituent Effects: LY 293284 () introduces a dipropylamino group and a ketone, which may enhance lipophilicity and receptor-binding affinity compared to the primary amine in the parent compound.
Critical Insights :
- Psychoactivity: NDTDI’s psychedelic effects suggest that the tetrahydrobenzo[cd]indol-4-amine scaffold is critical for 5-HT₂A receptor interaction. Modifications (e.g., dipropylamino in LY 293284) may fine-tune receptor affinity .
Physicochemical and Pharmacokinetic Properties
Implications :
- The liquid state of 1-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine may enhance bioavailability compared to solid analogs.
- Higher logP values in substituted derivatives (e.g., LY 293284) suggest increased blood-brain barrier penetration.
Biological Activity
1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine is a compound of significant interest in medicinal chemistry due to its structural similarity to various biologically active indole derivatives. This compound has been studied for its potential therapeutic applications, particularly in the fields of neuroscience and pharmacology. Its interactions with serotonin receptors suggest promising avenues for treating disorders related to serotonin dysregulation, such as anxiety and depression.
1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H12N2 |
| Molecular Weight | 172.23 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in organic solvents |
These properties influence its biological behavior and suitability for various applications in research and medicine.
The primary mechanism of action for 1,3,4,5-tetrahydrobenzo[cd]indol-4-amine involves its interaction with serotonin receptors (5-HT1 and 5-HT2). Research indicates that it acts as an antagonist at these receptor sites. Molecular docking studies suggest that its binding profile may resemble that of known modulators like lysergic acid diethylamide (LSD), which could influence neurotransmission pathways critical for mood regulation and anxiety management.
Biological Activity
Case Studies and Research Findings
Several studies have documented the biological activity of 1,3,4,5-tetrahydrobenzo[cd]indol-4-amine:
- Study on Neurodegeneration : In a study using transgenic C. elegans models expressing Aβ, treatment with the compound significantly reduced paralysis symptoms associated with proteotoxicity. The results indicated a reduction in neurodegeneration markers and extended the time of metallothionein induction, which is linked to neuroprotection .
- Receptor Binding Affinity : Research indicates that 1,3,4,5-tetrahydrobenzo[cd]indol-4-amine exhibits high affinity for serotonin receptors (5-HT1 and 5-HT2). Its antagonistic action at these sites suggests potential therapeutic applications in treating mood disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
